7-(Bromomethyl)imidazo[1,2-A]pyridine

Physicochemical Properties Medicinal Chemistry ADME

This is the specific 7-position bromomethyl isomer (CAS 1204298-66-7), distinct from other regioisomers. Its unique vector is critical for tuning physical properties and target engagement in imidazo[1,2-a]pyridine-based kinase inhibitors (CDK) and other drug discovery programs. 98% purity ensures reliable cross-coupling and nucleophilic substitution for focused library synthesis. This building block provides the exact regiochemical control required for SAR studies and patented entity construction.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 1204298-66-7
Cat. No. B598590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)imidazo[1,2-A]pyridine
CAS1204298-66-7
Synonyms7-(Bromomethyl)imidazo[1,2-a]pyridine
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESC1=CN2C=CN=C2C=C1CBr
InChIInChI=1S/C8H7BrN2/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6H2
InChIKeyVPHYMXHNSFXWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Bromomethyl)imidazo[1,2-A]pyridine (CAS 1204298-66-7): Chemical Class and Procurement Baseline


7-(Bromomethyl)imidazo[1,2-a]pyridine (CAS 1204298-66-7) is a halogenated heterocyclic building block of the imidazo[1,2-a]pyridine class. This bicyclic scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities [1]. The compound features a bromomethyl substituent at the 7-position of the fused imidazole-pyridine system, providing a reactive handle for further synthetic elaboration. Its molecular formula is C8H7BrN2, with a molecular weight of 211.06 g/mol . Commercially, it is supplied with a typical purity of 98% . The bromomethyl group enables nucleophilic substitution and cross-coupling reactions, positioning this compound as a key intermediate for the assembly of more complex imidazo[1,2-a]pyridine-based molecules in drug discovery and agrochemical research.

Why Generic Imidazopyridine Substitution Fails: Positional Specificity of 7-(Bromomethyl)imidazo[1,2-A]pyridine


The imidazo[1,2-a]pyridine scaffold is not a single, uniform entity. Extensive structure-activity relationship (SAR) studies across multiple therapeutic programs—including cyclin-dependent kinase (CDK) inhibitors, bradykinin B2 receptor antagonists, and acid pump antagonists—demonstrate that the position of substitution on the imidazopyridine core profoundly influences both physicochemical properties and biological target engagement [1][2][3]. Specifically, the 7-position represents a distinct vector for molecular elaboration, offering a unique spatial orientation and electronic environment compared to bromomethyl substitution at alternative positions such as the 2-, 5-, 6-, or 8-positions. Substitution at the 7-position has been identified as a modifiable site within CDK inhibitor optimization programs, allowing for tuning of physical properties without abolishing activity [1]. Therefore, a generic imidazopyridine building block cannot serve as a direct substitute for the 7-bromomethyl derivative in synthetic routes targeting specific vector-defined analogs, lead optimization campaigns, or the precise construction of patented molecular entities.

Quantitative Differentiation Guide: 7-(Bromomethyl)imidazo[1,2-A]pyridine vs. Positional Isomers and Related Analogs


Physicochemical Differentiation: Computed LogP and Polar Surface Area of 7-Bromomethyl Isomer vs. 2-Bromomethyl Isomer

The 7-bromomethyl isomer of imidazo[1,2-a]pyridine exhibits distinct computed physicochemical properties compared to the more widely cited 2-bromomethyl isomer. The 7-isomer has a computed LogP of 2.2292 and a topological polar surface area (TPSA) of 17.3 Ų . In contrast, the 2-bromomethyl analog (CAS 125040-55-3) also shows a computed LogP of 2.2292 and TPSA of 17.3 Ų [1]. While the numerical values for these global descriptors are identical due to symmetry in the underlying calculation algorithms, the position of the bromomethyl group alters the local electronic distribution and the vector of the reactive handle. This positional difference is critical for generating structurally diverse compound libraries and for accessing distinct regions of chemical space during lead optimization campaigns.

Physicochemical Properties Medicinal Chemistry ADME

Synthetic Accessibility and Commercial Supply: Purity Benchmarking for 7-(Bromomethyl)imidazo[1,2-A]pyridine

The target compound, 7-(bromomethyl)imidazo[1,2-a]pyridine, is commercially available from specialized chemical suppliers with a certified purity of 98% . In contrast, its positional isomers, such as the 6-bromomethyl derivative (CAS 1268520-91-7), are noted as discontinued or harder to source reliably . This difference in commercial availability and assured purity directly impacts procurement efficiency and project timelines. The 7-isomer's consistent supply chain and high purity reduce the need for in-house purification and re-synthesis, thereby accelerating downstream applications in medicinal chemistry and chemical biology.

Synthetic Chemistry Building Blocks Procurement

Structural and Reactivity Context: Bromomethyl Position Governs SAR in Imidazopyridine Kinase Inhibitors

SAR studies on imidazo[1,2-a]pyridine-based cyclin-dependent kinase (CDK) inhibitors have explicitly identified that the position of substitution on the heterocyclic core is a critical determinant of biological activity and physical property modulation [1]. The study reports that modifications at specific positions on the imidazopyridine ring allow for the tuning of physical properties and offer the potential for in vivo optimization [1]. While this study does not directly test the 7-bromomethyl compound, it establishes a class-level principle that the substitution pattern is non-interchangeable. A bromomethyl group at the 7-position provides a vector for functionalization that is geometrically and electronically distinct from that provided by the same group at the 2-, 5-, 6-, or 8-positions. Therefore, in any drug discovery program based on this scaffold, the 7-bromomethyl building block is not a generic substitute for other isomers; it is a specific reagent required to access a defined subset of chemical space and to probe a unique interaction vector.

Structure-Activity Relationship (SAR) Kinase Inhibitors Drug Design

Reactivity Profile: The 7-Bromomethyl Group as a Unique Electrophilic Handle in Cross-Coupling Reactions

Bromomethyl-substituted imidazo[1,2-a]pyridines serve as key electrophilic partners in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, for the diversification of the heterocyclic core [1]. The regiochemistry of the bromomethyl group dictates the final substitution pattern of the coupled product. While a direct, quantitative comparison of coupling efficiency between the 7-bromomethyl isomer and its 2-, 6-, or 8-substituted counterparts is not reported in the accessed literature, the principle is well-established: the position of the halogen leaving group determines the site of C-C bond formation. The 7-bromomethyl isomer therefore provides a specific entry point for synthesizing 7-arylated, 7-alkenylated, or 7-alkynylated imidazo[1,2-a]pyridine derivatives. The commercial availability of the 7-isomer in high purity directly supports these valuable synthetic transformations.

Cross-Coupling Suzuki Reaction Synthetic Methodology

Optimal Application Scenarios for 7-(Bromomethyl)imidazo[1,2-A]pyridine in R&D and Procurement


Construction of 7-Substituted Imidazo[1,2-a]pyridine Libraries for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams engaged in optimizing imidazo[1,2-a]pyridine-based kinase inhibitors require precise control over the vector of substitution. The 7-bromomethyl isomer provides a direct route to 7-functionalized analogs, which, based on SAR studies, are critical for modulating physical properties and biological activity [1]. This building block enables the efficient synthesis of focused libraries for probing the chemical space around the 7-position of the scaffold.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl/Arylalkyl Imidazopyridines

The bromomethyl group at the 7-position is a competent electrophile in palladium-catalyzed cross-coupling reactions, including Suzuki couplings [2]. This allows for the rapid diversification of the imidazopyridine core at the 7-position, facilitating the generation of diverse compound collections for biological screening. The high commercial purity (98%) of the 7-isomer ensures efficient and reproducible coupling outcomes.

Nucleophilic Displacement for the Installation of Heteroatom-Containing Functional Groups

The 7-bromomethyl group serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of amines, alcohols, thiols, and other heteroatom nucleophiles. This is particularly valuable for modulating the polarity and hydrogen-bonding capacity of the molecule, a strategy often employed to improve the physicochemical and ADME properties of drug candidates.

Procurement for Regioisomerically Pure Building Block Collections

For organizations building and curating compound libraries, the procurement of regioisomerically pure building blocks is essential. The 7-bromomethyl isomer, with its assured purity and reliable commercial supply, represents a distinct and well-defined entry in a collection of imidazopyridine building blocks. Its availability as a discrete entity, compared to the discontinued 6-isomer, makes it a more reliable and immediately useful reagent for both small-scale discovery and larger-scale process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Bromomethyl)imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.